molecular formula C11H16ClNO2S B13606798 3-(Cyclopentanesulfonyl)anilinehydrochloride

3-(Cyclopentanesulfonyl)anilinehydrochloride

Katalognummer: B13606798
Molekulargewicht: 261.77 g/mol
InChI-Schlüssel: CBIOJBAGJWNEPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopentanesulfonyl)anilinehydrochloride is a chemical compound with a molecular structure that includes a cyclopentane ring attached to a sulfonyl group, which is further connected to an aniline moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentanesulfonyl)anilinehydrochloride typically involves the reaction of cyclopentanesulfonyl chloride with aniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopentanesulfonyl)anilinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopentanesulfonyl)anilinehydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Cyclopentanesulfonyl)anilinehydrochloride involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aniline moiety can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Cyclohexanesulfonyl)anilinehydrochloride
  • 3-(Cyclopropanesulfonyl)anilinehydrochloride
  • 3-(Cyclobutanesulfonyl)anilinehydrochloride

Uniqueness

3-(Cyclopentanesulfonyl)anilinehydrochloride is unique due to the presence of the cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes

Eigenschaften

Molekularformel

C11H16ClNO2S

Molekulargewicht

261.77 g/mol

IUPAC-Name

3-cyclopentylsulfonylaniline;hydrochloride

InChI

InChI=1S/C11H15NO2S.ClH/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10;/h3-4,7-8,10H,1-2,5-6,12H2;1H

InChI-Schlüssel

CBIOJBAGJWNEPC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.